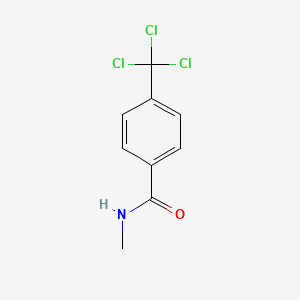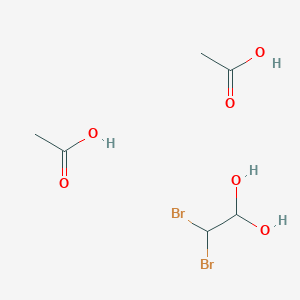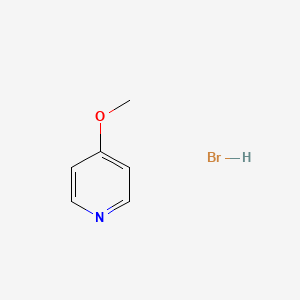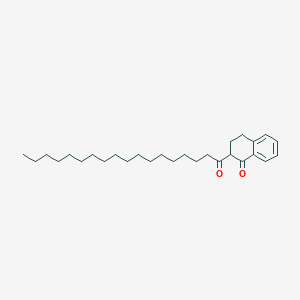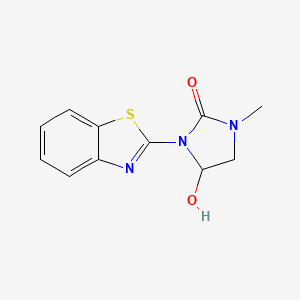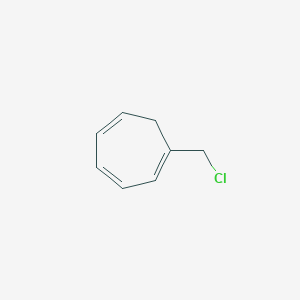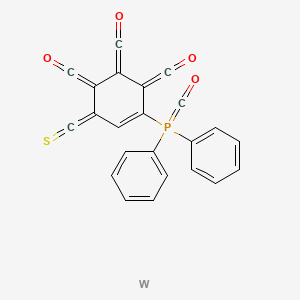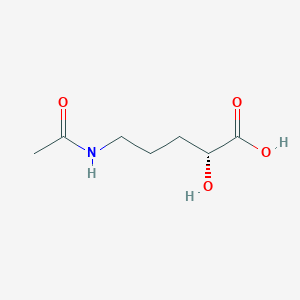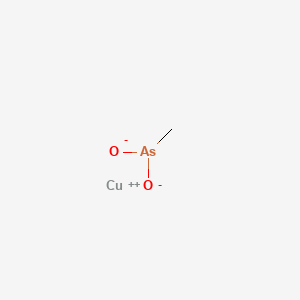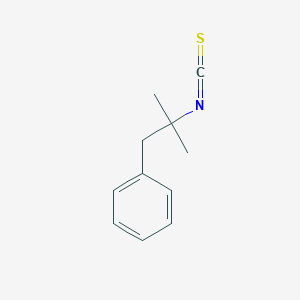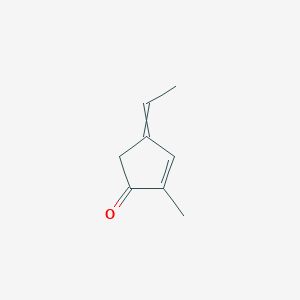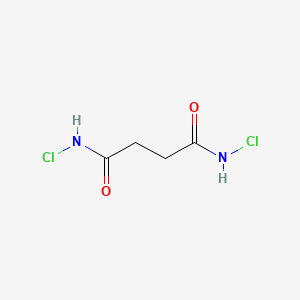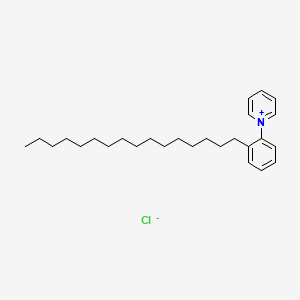
1-(2-Hexadecylphenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hexadecylphenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a chloride ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hexadecylphenyl)pyridin-1-ium chloride typically involves the reaction of 2-hexadecylphenylamine with pyridine in the presence of an acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the chloride ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hexadecylphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can replace the chloride ion under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(2-Hexadecylphenyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and surfactants for its ability to interact with lipid membranes
Wirkmechanismus
The mechanism of action of 1-(2-Hexadecylphenyl)pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it useful as an antimicrobial agent. Additionally, the pyridinium ion can interact with various molecular targets, including enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: A similar compound used as an antimicrobial agent in mouthwashes and throat lozenges.
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties used in disinfectants and antiseptics.
Uniqueness
1-(2-Hexadecylphenyl)pyridin-1-ium chloride is unique due to its specific structure, which allows it to interact with lipid membranes more effectively than some other pyridinium salts. Its long alkyl chain enhances its ability to integrate into lipid bilayers, making it particularly effective in disrupting membrane integrity .
Eigenschaften
CAS-Nummer |
65572-95-4 |
|---|---|
Molekularformel |
C27H42ClN |
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
1-(2-hexadecylphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C27H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-26-22-17-18-23-27(26)28-24-19-15-20-25-28;/h15,17-20,22-25H,2-14,16,21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GHWJIIPPUGVWJN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


